molecular formula C8H8F3NO2 B183230 ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 120732-04-9

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No. B183230
Key on ui cas rn: 120732-04-9
M. Wt: 207.15 g/mol
InChI Key: OPRFQUCZHDBZHE-UHFFFAOYSA-N
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Patent
US04737513

Procedure details

7.4 g of ethyl 4,4,4-trifluoro-(E)-butenoate (E. T. McBee, J. Am. Soc. Vol. 76 p. 3724 (1924)) and 8.6 g of tosylmethyl isocyanide were introduced into 200 ml of a mixture of dimethylsulfoxide and ethyl ether (1-2) and then 2.9 g of sodium hydride at 50% in vaseline were added in small portions. Hydrogen evolved and after stirring for 30 minutes at 20° C., a few drops of acetic acid were added. The mixture was poured into a mixture of water and ice and was extracted with ether. The extracts were concentrated to dryness by distilling under reduced pressure and the residue was chromatographed over silica. Eluting with a mixture of hexane and ethyl acetate (7-3) to yielded 6.6 g of ethyl 3-trifluoromethyl-1H-pyrrol-4-carboxylate melting at 165° C.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])/[CH:3]=[CH:4]/[C:5]([O:7][CH2:8][CH3:9])=[O:6].S([CH2:22][N+:23]#[C-:24])(C1C=CC(C)=CC=1)(=O)=O.[H-].[Na+].[H][H]>C(O)(=O)C.O.C(OCC)C.CS(C)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:24][NH:23][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
FC(/C=C/C(=O)OCC)(F)F
Name
Quantity
8.6 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
mixture
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
after stirring for 30 minutes at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica
WASH
Type
WASH
Details
Eluting with a mixture of hexane and ethyl acetate (7-3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CNC=C1C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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